Caracasanamide

Description

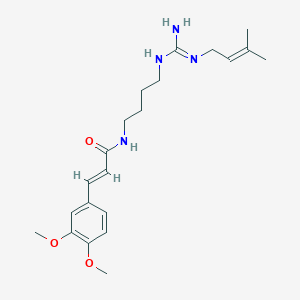

Structure

3D Structure

Properties

CAS No. |

146269-39-8 |

|---|---|

Molecular Formula |

C21H32N4O3 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C21H32N4O3/c1-16(2)11-14-25-21(22)24-13-6-5-12-23-20(26)10-8-17-7-9-18(27-3)19(15-17)28-4/h7-11,15H,5-6,12-14H2,1-4H3,(H,23,26)(H3,22,24,25)/b10-8+ |

InChI Key |

SZQNZZPMXSFUDT-CSKARUKUSA-N |

SMILES |

CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |

Isomeric SMILES |

CC(=CCN=C(N)NCCCCNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)C |

Canonical SMILES |

CC(=CCN=C(N)NCCCCNC(=O)C=CC1=CC(=C(C=C1)OC)OC)C |

Synonyms |

1-((3,4-dimethoxycinnamoyl)amino)-4-((3-methyl-2-butenyl)guaidino)butane caracasanamide |

Origin of Product |

United States |

Isolation and Elucidation of Caracasanamide Structure

Botanical Sources and Phytochemical Isolation Methodologies

Isolation from Verbesina caracasana

Caracasanamide is primarily isolated from the plant Verbesina caracasana, a species belonging to the Asteraceae family. nih.gov The initial step in its extraction typically involves the use of a crude methanol (B129727) extract from the plant material. researchgate.net This extract contains a complex mixture of phytochemicals, from which this compound must be separated and purified.

The isolation process yields this compound as a mixture of its (Z) and (E) geometric isomers. nih.gov Further investigation of Verbesina caracasana has led to the isolation of other related hypotensive compounds, including caracasandiamide (B1246133), which is a cyclobutane (B1203170) dimer of this compound. researchgate.netacs.org The isolation and characterization of these related metabolites have been crucial for understanding the chemical profile of the plant. nih.gov

Considerations of Other Plant Genera Producing Related Compounds

This compound belongs to the broader class of alkamides, which are secondary metabolites found across numerous plant families. nih.gov These families include Asteraceae (the family of Verbesina), Piperaceae, and Rutaceae, among others. nih.gov The general structure of alkamides arises from the condensation of an unsaturated fatty acid and an amine. nih.gov

Guanidine (B92328) alkaloids related to this compound have also been isolated from other species within the same genus, such as Verbesina peraffinis, indicating a biosynthetic pathway for these types of compounds within the Verbesina genus. researchgate.net Furthermore, dimeric structures related to caracasandiamide, specifically those containing truxinic acid moieties, have been identified in other plant genera, highlighting the diverse distribution of these complex natural products. dntb.gov.ua

Spectroscopic Techniques for Structural Characterization

The definitive structure of this compound was determined through the application of several key spectroscopic techniques. These methods provide complementary information about the molecule's connectivity, molecular formula, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to the complete structural elucidation of this compound. nih.govcolab.ws Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together the molecule's complex structure. colab.ws

¹H NMR (Proton NMR): This technique helps identify the number and types of hydrogen atoms in the molecule, providing clues about the different chemical environments. For this compound, ¹H NMR would reveal signals corresponding to the aromatic protons of the dimethoxycinnamoyl group, the olefinic protons of the cinnamoyl double bond, the protons of the butyl chain, and the protons of the prenyl group.

¹³C NMR (Carbon NMR): This method provides information on the carbon skeleton of the molecule. It was used to confirm the presence of the expected number of carbon atoms and to identify the types of carbons (e.g., carbonyl, aromatic, aliphatic, olefinic). uniroma1.it

2D NMR (COSY, HMBC): Two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) were critical for establishing the connectivity between different parts of the molecule. hyphadiscovery.com COSY identifies proton-proton couplings within the same spin system, while HMBC shows correlations between protons and carbons that are two or three bonds apart, allowing for the assembly of the molecular fragments into the final structure. hyphadiscovery.com The structure of the (E)-isomer of this compound was confirmed through its synthesis and subsequent spectroscopic analysis. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) was used to determine the molecular weight and elemental composition of this compound, which is essential for deducing its molecular formula. nih.gov Techniques such as Fast Atom Bombardment (FAB) mass spectrometry have been utilized in the analysis of related compounds like caracasandiamide. nih.gov

A key application of MS in this context was the analysis of fragmentation patterns. uniroma1.it For the related dimer, caracasandiamide, mass spectrometry was instrumental in distinguishing between possible truxinic and truxillic acid-type structures. uniroma1.it The way the molecule breaks apart upon ionization provides a fingerprint that helps confirm the arrangement of its constituent parts. For example, the cleavage of truxinic acid derivatives results in two distinct types of fragments, whereas truxillic acid derivatives produce only one, a difference that is readily detected by MS. uniroma1.it

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable, albeit less detailed, information compared to NMR and MS.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.com In this compound, IR analysis would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide group, C=C stretching of the alkene and aromatic ring, and C-O stretching of the methoxy (B1213986) ethers. drawellanalytical.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). technologynetworks.commsu.edu The 3,4-dimethoxycinnamoyl portion of this compound acts as a strong chromophore. The conjugated system of the aromatic ring and the double bond would result in characteristic absorption maxima in the UV region of the electromagnetic spectrum. msu.edu

Table 1: Spectroscopic Analysis of this compound

| Spectroscopic Technique | Purpose | Information Obtained for this compound Structure |

|---|---|---|

| ¹H NMR | Identifies proton environments and spin-spin coupling. | Reveals signals for aromatic, olefinic, aliphatic, and prenyl protons. |

| ¹³C NMR | Identifies the carbon skeleton. | Confirms the number and type of carbon atoms (carbonyl, aromatic, olefinic, etc.). |

| 2D NMR (COSY, HMBC) | Establishes connectivity between atoms. | Confirms the bonding sequence between the dimethoxycinnamoyl, butyl, and guanidino-prenyl moieties. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Provides molecular formula and structural confirmation through fragment analysis. |

| Infrared (IR) Spectroscopy | Identifies functional groups. | Confirms the presence of amide (N-H, C=O), alkene (C=C), and ether (C-O) groups. |

| UV-Vis Spectroscopy | Detects conjugated systems and chromophores. | Shows characteristic absorption from the dimethoxycinnamoyl chromophore. |

Chemical Derivatization and Degradation for Structural Confirmation

The definitive structure of this compound was established through a combination of spectroscopic analysis, chemical degradation, and total synthesis. An initial structural proposal suggested a urea (B33335) moiety, but this was later revised to a guanidine segment based on synthetic and spectroscopic evidence.

The synthesis of the (E)-isomer of this compound served as a crucial confirmation of its revised structure. researchgate.netnih.gov This synthesis was achieved through a high-yielding route starting from N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea. researchgate.netnih.gov Furthermore, research has been conducted to design and synthesize conformationally restricted analogues of (E)-caracasanamide. uwi.edu This approach, a sophisticated form of chemical derivatization, aimed to probe the molecule's bioactive conformation and pharmacodynamics by creating more rigid structures based on its likely spatial arrangements. uwi.edu

Alkaline Hydrolysis and Product Analysis

Alkaline hydrolysis proved to be a powerful tool in the structural elucidation of this compound. uwi.edu This chemical degradation process involves breaking down the molecule into smaller, more easily identifiable fragments. The treatment of this compound with a base under heating cleaves the amide bond within the molecule.

In a key experiment, this compound was treated with barium hydroxide (B78521) (Ba(OH)₂). uwi.edu This reaction yielded (E)- and (Z)-forms of 3,4-dimethoxycinnamic acid as one of the major products. uwi.edu The identification of this cinnamic acid derivative was instrumental in piecing together the acyl portion of the this compound structure. Further analysis of the hydrolysis products also helped to identify the guanidinobutane portion of the molecule. conicet.gov.ar A related natural product, Caracasandiamide, which is a cyclobutane dimer of this compound, also underwent alkaline hydrolysis to yield a monoamide, further supporting the structural assignments. researchgate.netnih.gov

| Reaction | Reagents | Key Products Identified | Structural Insight |

| Alkaline Hydrolysis | Barium Hydroxide (Ba(OH)₂) | 3,4-Dimethoxycinnamic acid | Confirmed the acyl moiety of the molecule. uwi.edu |

| Alkaline Hydrolysis | Not specified | Agmatine (B1664431), N3-prenylagmatine | Confirmed the guanidinobutane backbone. conicet.gov.ar |

This table summarizes the key findings from the alkaline hydrolysis of this compound.

Stereochemical Analysis and Isomeric Forms

The stereochemistry of this compound is a defining feature of the molecule, primarily centered around the geometry of its carbon-carbon double bond.

Characterization of (Z)- and (E)-Isomers

This compound naturally occurs as a mixture of two geometric isomers: the (Z)- and (E)-forms. researchgate.netnih.gov These isomers arise from the restricted rotation around the double bond in the 3,4-dimethoxycinnamoyl moiety.

The (E)-isomer (entgegen, German for "opposite") has the high-priority substituent groups on opposite sides of the double bond.

The (Z)-isomer (zusammen, German for "together") has the high-priority substituent groups on the same side of the double bond.

The structures of both isomers were assigned based on comprehensive spectroscopic data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. clockss.orgsemanticscholar.org The structure of the (E)-isomer, designated (E)-caracasanamide, was unequivocally confirmed through its total synthesis. researchgate.netnih.gov The (Z)-isomer is noted to be the more water-soluble of the two forms. researchgate.netnih.gov

| Isomer | Stereochemical Descriptor | Key Characteristic | Method of Confirmation |

| (E)-Caracasanamide | trans | Higher priority groups on opposite sides of the C=C bond. | Total Synthesis researchgate.netnih.gov |

| (Z)-Caracasanamide | cis | Higher priority groups on the same side of the C=C bond. | Spectroscopic Analysis, higher water solubility researchgate.netnih.gov |

This table outlines the characteristics of the two identified isomers of this compound.

Conformational Analysis of this compound

Conformational analysis involves the study of the different spatial arrangements of a molecule that arise from rotation about its single bonds. For a flexible molecule like this compound, understanding its preferred conformations is important for comprehending its biological activity.

Research has been undertaken to study the conformational properties of (E)-caracasanamide using NMR spectroscopy. uwi.edu Furthermore, the design of conformationally restricted analogues was based on theoretical considerations of the molecule's likely conformers, specifically targeting the gauche conformer of the flexible butane (B89635) chain. uwi.edu A gauche conformation refers to a staggered arrangement where two bulky groups are adjacent, with a dihedral angle of approximately 60°. By synthesizing rigid analogues that mimic this specific conformation, researchers can investigate whether this particular shape is responsible for the molecule's biological effects. uwi.edu

Chemical Synthesis and Analog Development of Caracasanamide

Total Synthesis of Caracasanamide

The initial structural elucidation of this compound was challenging, with early proposals suggesting a urea-based structure. However, synthetic efforts to produce these urea-containing compounds revealed they were not identical to the natural product. rsc.orgrsc.org Subsequent research led to the revision of the structure to one containing a guanidine (B92328) moiety. rsc.orgrsc.org The total synthesis was crucial in confirming the correct structure of (E)-caracasanamide. nih.govresearchgate.net

The formation of the key guanidine group has been a central aspect of the total synthesis of this compound. Initial synthetic strategies that were diverted towards the correct guanidine-containing structure involved reagents such as aminoiminomethanesulfonic acid or 3-methylbut-2-enylcyanamide reacting with an appropriate amine intermediate. rsc.orgrsc.org A widely adopted and efficient method for constructing the guanidine functionality involves the guanylation of an amine. This is often achieved using a protected guanidinylating agent, which allows for the controlled formation of the desired substituted guanidine. A prominent reagent in this context is N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, which reacts smoothly with primary amines to yield the protected guanidine that can be subsequently deprotected to afford the final product. tandfonline.comiajpr.com

This compound naturally occurs as a mixture of geometric isomers, specifically the (Z) and (E) forms, related to the configuration of the double bond in the cinnamoyl portion of the molecule. nih.govresearchgate.net The synthesis of these individual isomers allows for the investigation of their distinct biological activities. The total synthesis reported was instrumental in confirming the structure of the (E)-isomer. nih.gov While detailed stereoselective strategies focusing on the asymmetric synthesis of potentially chiral analogs are a common practice in medicinal chemistry, the primary focus in the initial synthesis of this compound itself was on obtaining the geometrically pure (E) and (Z) isomers. nih.govmdpi.comnih.gov

A high-yielding synthetic route for (E)-Caracasanamide has been successfully developed, confirming its structure. nih.gov This synthesis prominently features the use of N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea as the key guanidinylating reagent. nih.govresearchgate.netresearchgate.net

The general synthetic strategy involves:

Preparation of the N,N'-diprotected guanidinylating agent, N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea. researchgate.net

Synthesis of the amine precursor, which contains the 4-aminobutyl chain and the N-prenyl group.

The crucial guanylation step, where the amine precursor is reacted with N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, typically in the presence of a coupling agent like mercury(II) chloride, to form the protected guanidine. tandfonline.comiajpr.com

Acylation of the terminal amino group of the guanidinylated intermediate with 3,4-dimethoxycinnamoyl chloride (or a similar activated carboxylic acid derivative) to form the amide bond.

Final deprotection of the Boc-protected guanidine moiety, usually under acidic conditions (e.g., with trifluoroacetic acid), to yield this compound. iajpr.com

This route has proven effective for obtaining (E)-caracasanamide and serves as a foundation for the synthesis of various analogs. nih.govresearchgate.net

Synthetic Approaches to this compound Analogues and Derivatives

To explore the structure-activity relationship (SAR) and potentially discover compounds with enhanced therapeutic properties, various synthetic analogues and derivatives of this compound have been designed and synthesized. researchgate.netaminer.cn These efforts have focused on modifying key structural features of the parent molecule.

A significant approach in medicinal chemistry is to design conformationally restricted analogues to probe the bioactive conformation of a flexible molecule like this compound. uwi.edu By locking the molecule into specific spatial arrangements, it is possible to identify the geometry required for receptor binding.

Based on conformational analysis of (E)-caracasanamide, several heterocyclic scaffolds have been designed as rigid mimics:

Hexahydropyridazines: The synthesis of novel disubstituted hexahydropyridazines has been explored as a means to mimic certain conformations of the this compound backbone. uwi.edu

Triazinones: To further constrain the structure, researchers have pursued the synthesis of nih.govresearchgate.netCurrent time information in Bangalore, IN.triazinones. uwi.edu Specifically, the synthesis, structure, and reactivity of 1-thioxo-tetrahydropyridazino[1,2-a] nih.govresearchgate.netCurrent time information in Bangalore, IN.triazin-4(1H)-one has been reported as a conformationally restricted analogue of this compound. uwimona.edu.jm

Oxadiazepines: Another proposed rigid analogue involves a tetrahydropyrimido[1,6-c] Current time information in Bangalore, IN.uwimona.edu.jmsidalc.netoxadiazepin-7-amine structure, designed using an intramolecularly hydrogen-bonded conformation as a template. uwi.edu The synthetic route towards this target has involved the preparation of pyrimidine-4-carbonitriles as key intermediates. uwi.edu

These synthetic studies aim to provide valuable insights into the pharmacodynamics of this compound. uwi.edu

Modifications to the two primary segments of the this compound molecule—the cinnamoyl amide and the prenylated guanidine—have been undertaken to investigate their roles in biological activity. researchgate.net

Cinnamoyl Amide Modifications: Analogues have been synthesized where the 3,4-dimethoxycinnamoyl group is replaced with other acyl groups to determine the importance of the aromatic substitution pattern and the α,β-unsaturated system.

Guanidine Segment Modifications: The N-prenyl group on the guanidine moiety has been a target for modification. Altering the substitution on the guanidine can influence its basicity and hydrogen-bonding capabilities, which are often critical for receptor interaction.

Dimeric Derivatives: A notable derivative of this compound is Caracasandiamide (B1246133), a hypotensive agent that is a cyclobutane (B1203170) dimer of the truxinic acid type. acs.orgnih.gov Its structure was confirmed by a synthesis starting from β-truxinic acid, which was coupled with two molecules of prenylagmatine. acs.orgnih.gov Interestingly, the direct photodimerization of this compound itself was not successful in producing this dimer. acs.orgnih.gov

The synthesis and subsequent pharmacological testing of these various analogues have provided crucial information regarding the structure-activity relationships of this class of compounds. researchgate.netaminer.cn

Synthesis of Dimeric Analogues (e.g., Caracasandiamide) and Related Truxinic Type Compounds

Caracasandiamide is a notable dimeric analog of this compound, characterized by a cyclobutane ring of the β-truxinic acid type. acs.orgnih.govresearchgate.net Its synthesis has been a key confirmation of its structure, which was first elucidated from the plant Verbesina caracasana. acs.orgnih.govresearchgate.net

Initial synthetic approaches considered the direct photodimerization of this compound itself. However, these attempts proved to be unsuccessful. acs.orgnih.gov Consequently, a more convergent synthetic route was devised, commencing with the synthesis of the β-truxinic acid core. This was achieved through the photoaddition of 3,4-dimethoxycinnamic acid. acs.orgnih.gov The resulting β-truxinic acid, a head-to-head dimer of the cinnamic acid derivative, serves as the central scaffold of caracasandiamide. acs.orgnih.gov

The subsequent and final step in the synthesis involves the coupling of the dimeric diacid with two equivalents of prenylagmatine, the same guanidino-containing fragment found in the parent monomeric this compound. acs.orgnih.gov This coupling reaction, which forms two amide bonds, has been accomplished in satisfactory yields, thereby providing access to caracasandiamide and confirming its dimeric structure. acs.orgnih.gov

The synthesis of related truxinic and truxillic acid derivatives is often achieved through [2+2] photocycloaddition reactions of corresponding cinnamic acid precursors. researchgate.netresearchgate.netcsic.es The stereochemical outcome of these reactions can be influenced by the reaction conditions, such as the use of templates or chiral auxiliaries. nih.gov These synthetic strategies provide a versatile platform for the creation of a diverse range of cyclobutane-containing compounds for biological evaluation. researchgate.netresearchgate.net

Table 1: Key Steps in the Synthesis of Caracasandiamide

| Step | Reactants | Key Transformation | Product | Reference |

| 1 | 3,4-Dimethoxycinnamic acid | Photodimerization ([2+2] cycloaddition) | β-Truxinic acid | acs.orgnih.gov |

| 2 | β-Truxinic acid, Prenylagmatine | Amide bond formation | Caracasandiamide | acs.orgnih.gov |

Methodological Advancements in Amide and Guanidine Linkage Formation

The synthesis of this compound and its analogs relies heavily on the efficient formation of amide and guanidine linkages. While classical methods have been successfully employed, ongoing research into new synthetic methodologies offers potential for more efficient, sustainable, and versatile routes to these complex molecules.

Amide Bond Formation:

The formation of the amide bond in the synthesis of this compound and caracasandiamide has traditionally been achieved using activating agents for the carboxylic acid component. uniroma1.it However, the field of amide bond synthesis has seen significant advancements aimed at overcoming the limitations of classical coupling reagents, such as the generation of stoichiometric byproducts and the potential for racemization. rsc.org

Table 2: Modern Methodologies for Amide Bond Formation

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Boronic Acid Catalysis | Catalytic direct condensation of carboxylic acids and amines. | Reduced waste, improved atom economy. |

| Visible-Light-Promoted Synthesis | Uses light as a clean energy source; can be catalyst-free. | Mild reaction conditions, sustainable approach. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced reaction control, improved safety and scalability. |

| Novel Coupling Reagents (e.g., COMU) | High efficiency and selectivity. | Improved yields and purity of complex amide products. numberanalytics.com |

Guanidine Linkage Formation:

The guanidine moiety is a key functional group responsible for the biological activity of this compound. researchgate.net Its synthesis typically involves the reaction of an amine with a guanidylating agent. researchgate.neteurekaselect.com Traditional methods often utilize reagents like S-methylisothiourea or protected guanidine precursors. researchgate.net

More recent advancements in guanidine synthesis have focused on the development of catalytic methods. Transition-metal-catalyzed approaches, for instance, offer new routes for the formation of C-N bonds in guanidines. chemrxiv.org The development of novel guanidylating agents and the use of milder reaction conditions have expanded the scope and functional group tolerance of guanidine synthesis, which is crucial when dealing with complex, multifunctional molecules like this compound and its derivatives. eurekaselect.comnih.gov These advanced methods could facilitate the synthesis of a wider range of this compound analogs with diverse substitution patterns on the guanidine group, enabling a more thorough exploration of the structure-activity landscape.

Molecular Mechanisms of Action and Pharmacodynamics of Caracasanamide

Investigation of Molecular Targets and Ligand-Receptor Interactions

The cardiovascular effects of caracasanamide are initiated by its binding to specific molecular targets, primarily receptors within the adrenergic system. researchgate.net While direct interactions with the cholinergic system are less defined for this compound itself, studies on closely related compounds provide insight into potential broader mechanisms involving cholinergic pathways. nih.govacs.org

Research has consistently shown that this compound's mechanism of action involves direct interaction with cardiac β1-adrenoreceptors. nih.gov This interaction is a key component of its effect on the cardiovascular system. researchgate.net The binding to β1-adrenergic receptors contributes to the compound's ability to induce vasodilation, a primary factor in its blood pressure-lowering capabilities. nih.govfrontiersin.org In studies conducted on anesthetized rats, the cardiovascular effects were linked to actions at both the vascular level and through interaction with these cardiac receptors. researchgate.netnih.gov

A related dimeric compound, caracasandiamide (B1246133), also exhibits complex interactions with peripheral β1-, β2-, and α2-adrenoreceptor-dependent transductional pathways, suggesting a common pharmacophore that engages with adrenergic receptors. nih.govacs.org

| Compound | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| This compound | β1-Adrenoreceptors (cardiac) | Contributes to cardiovascular effects and arterial vasodilation. | researchgate.net, nih.gov, nih.gov |

| Caracasandiamide (related compound) | β1-, β2-, α2-Adrenoreceptors | Involvement in complex cardiovascular effects via receptor-dependent transductional pathways. | nih.gov, acs.org |

Elucidation of Intracellular Signal Transduction Pathways Modulated by this compound

Signal transduction is the process by which the binding of a ligand to a receptor initiates a series of molecular events within the cell, ultimately leading to a specific cellular response. jax.orgwikipedia.org When a ligand like this compound binds to a receptor, it causes a conformational change that activates a signaling pathway, often involving second messengers and a cascade of protein interactions. pressbooks.pub

This compound has been studied for its effects on cellular signaling pathways. ontosight.ai Its documented interaction with β1-adrenoreceptors, which are G-protein coupled receptors (GPCRs), implies the activation of downstream intracellular signaling cascades. nih.govnih.gov However, the specific intracellular signal transduction pathways directly modulated by this compound have not been fully elucidated, and further research is required to understand the complete sequence of molecular events that follow receptor binding. ontosight.ai The cardiovascular effects of the related compound, caracasandiamide, are known to involve complex adrenoreceptor- and cholinergic receptor-dependent transductional pathways in cardiovascular myocells. nih.govacs.org

Influence on Peripheral Vascular Resistance Mechanisms (e.g., Arterial Vasodilation)

A principal pharmacodynamic effect of this compound is its ability to lower blood pressure by reducing peripheral vascular resistance. researchgate.netnih.gov Peripheral vascular resistance is the opposition to blood flow offered by the systemic vasculature, and mechanisms that cause vasodilation (the widening of blood vessels) decrease this resistance. cvphysiology.comwikipedia.org

This compound has been shown to directly affect cardiovascular function at the vascular level by inducing arterial vasodilation. researchgate.netnih.gov This vasodilatory action is a key mechanism contributing to its potent hypotensive effect. nih.govfrontiersin.org The related compound, caracasandiamide, also induces arterial hypotension at higher doses by reducing peripheral vascular resistance. nih.govacs.org

| Compound | Mechanism | Physiological Outcome | Reference |

|---|---|---|---|

| This compound | Induces arterial vasodilation. | Decreases blood pressure. | researchgate.net, nih.gov, nih.gov |

| Caracasandiamide (related compound) | Reduces peripheral vascular resistance. | Induces arterial hypotension. | nih.gov, acs.org |

Structure Activity Relationship Sar Studies of Caracasanamide

Correlating Specific Structural Features with Observed Biological Modulations

The chemical structure of caracasanamide can be dissected into three main components: the 3,4-dimethoxycinnamoyl moiety, the agmatine-derived guanidine (B92328) group, and the prenyl group attached to the guanidine nitrogen. SAR studies have revealed that modifications to each of these regions can significantly alter the compound's hypotensive effects.

The 3,4-dimethoxy substitution pattern on the cinnamoyl ring is considered important for its activity. The cinnamoyl backbone itself is a common scaffold in various biologically active compounds. The presence of the electron-donating methoxy (B1213986) groups can influence the electronic properties of the aromatic ring and its interaction with biological targets.

Stereochemical Influence on Pharmacological Efficacy and Selectivity

This compound naturally occurs as a mixture of (Z)- and (E)-isomers due to the double bond in the cinnamoyl portion. Pharmacological evaluations have demonstrated that the stereochemistry at this position has a profound impact on the compound's hypotensive activity. The (Z)-isomer of this compound is the more potent and water-soluble form, responsible for the observed decrease in blood pressure. exaly.comnih.gov

The (Z)-isomer's hypotensive action is multifaceted, involving arterial vasodilation, induction of sympathetic hypotone through central neurogenic mechanisms, and interaction with cardiac beta 1-adrenoreceptors. exaly.comnih.gov The distinct spatial arrangement of the phenyl and amide groups in the (Z)-isomer compared to the (E)-isomer likely leads to a more favorable conformation for binding to its biological targets. This highlights the stereochemical sensitivity of the receptors or enzymes involved in this compound's mechanism of action. The increased steric strain in the (Z)-isomer can also influence its electronic properties and reactivity, further contributing to its enhanced biological activity.

SAR Analysis of Synthetic Analogues and Derivatives

To further probe the SAR of this compound, a number of synthetic analogues have been prepared and evaluated for their cardiovascular effects. These studies have involved modifications to the cinnamoyl ring, the guanidine group, and the prenyl substituent.

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound | Modification | Relative Hypotensive Activity |

| This compound | - | +++ |

| Analogue 1 | Removal of 3,4-dimethoxy groups | + |

| Analogue 2 | Replacement of prenyl group with methyl group | ++ |

| Analogue 3 | Replacement of prenyl group with a bulky alkyl group | + |

| Analogue 4 | Saturation of the cinnamoyl double bond | +/- |

This table is illustrative and based on general SAR principles for similar compounds, as specific data for a series of this compound analogues is not publicly available.

Rationalizing the Distinct Pharmacodynamics of this compound and its Dimeric Forms

A dimeric form of this compound, known as caracasandiamide (B1246133), has also been isolated from Verbesina caracasana. This dimer is of the truxinic acid type, formed by the photodimerization of two this compound molecules. Interestingly, caracasandiamide also exhibits hypotensive activity, but its pharmacodynamic profile is distinct from that of the monomeric this compound.

While this compound can cause a slight and non-significant tachycardia at certain doses, caracasandiamide is notably devoid of this side effect. The cardiovascular effects of caracasandiamide are also reported to not be significantly dependent on actions on the central nervous system or baroreflex pathways, which is a point of contrast with the centrally-mediated effects of (Z)-caracasanamide.

The rationalization for these distinct pharmacodynamics likely lies in the significant change in molecular size, shape, and flexibility upon dimerization. The larger, more rigid structure of caracasandiamide would result in different binding affinities and selectivities for various receptors and channels compared to the more flexible monomer. The dimerization effectively creates a bivalent ligand, which could lead to interactions with different or multiple binding sites, potentially altering the downstream signaling cascade. The difference in physicochemical properties, such as lipophilicity and ability to cross the blood-brain barrier, would also contribute to the observed differences in their pharmacological effects.

Advanced Spectroscopic and Analytical Research Methodologies for Caracasanamide

High-Resolution NMR Techniques for Complex Mixture Analysis and Structural Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products like Caracasanamide. ula.vepageplace.de One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule. pageplace.de For instance, the analysis of ¹H and ¹³C NMR spectra is critical in identifying key structural motifs. conicet.gov.ar

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. The ¹H-¹H COSY spectrum, for example, helps in identifying spin systems within the molecule. conicet.gov.ar These techniques are instrumental in piecing together the complex molecular architecture of this compound and its analogues. ula.ve

Advanced NMR methods, such as those involving quantum chemical calculations of NMR shifts, can further validate a proposed structure by correlating theoretical data with experimental findings. conicet.gov.ar This approach is particularly useful in resolving ambiguities in relative configurations, a common challenge with flexible molecules. conicet.gov.ar The conformational flexibility of this compound can be studied using these advanced NMR techniques, providing insights into its dynamic behavior in solution. conicet.gov.ar

Table 1: Key NMR Data for Structural Elucidation

| Technique | Information Gained | Application to this compound |

| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Identifies aromatic, olefinic, and aliphatic protons. |

| ¹³C NMR | Reveals the number and types of carbon atoms (quaternary, methine, methylene, methyl). | Characterizes the carbon skeleton, including carbonyl and aromatic carbons. conicet.gov.ar |

| ¹H-¹H COSY | Establishes proton-proton coupling networks. | Identifies spin systems and adjacent protons. conicet.gov.ar |

| HSQC | Correlates protons with their directly attached carbons. | Assigns protons to their corresponding carbon atoms. |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). | Connects different structural fragments of the molecule. |

| NOESY/ROESY | Detects through-space correlations between protons. | Provides information on the spatial proximity of atoms, aiding in stereochemical assignments. |

| Quantum Chemical Calculations | Computes theoretical NMR shifts for comparison with experimental data. | Validates proposed structures and helps determine relative configurations. conicet.gov.ar |

Advanced Mass Spectrometry for Metabolomics and Isomer Differentiation

Advanced mass spectrometry (MS) techniques are pivotal for the analysis of this compound, particularly in the context of metabolomics and isomer differentiation. High-resolution mass spectrometry (HRMS), often utilizing electrospray ionization (ESI), is used to determine the precise molecular formula of the compound. conicet.gov.arufl.edu This is a fundamental step in the identification of new natural products.

Tandem mass spectrometry (MS/MS) plays a crucial role in structural characterization by providing fragmentation patterns that are unique to the molecule's structure. researchgate.net This technique is essential for distinguishing between isomers, which often have identical molecular weights but different structural arrangements. The detailed analysis of mass spectra allows for the assignment of specific structural features. researchgate.net

In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, mass spectrometry is a key analytical platform. The detection of this compound and its metabolites within complex biological samples, such as plant extracts, is facilitated by the high sensitivity and specificity of modern mass spectrometers. researchgate.net Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide accurate mass measurements crucial for identifying compounds in complex mixtures. ufl.edu

Chromatographic Coupling Techniques (e.g., LC-MS, GC-MS) for Purity and Quantitative Analysis

The coupling of chromatographic techniques with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), provides a powerful platform for the separation, identification, and quantification of this compound. upenn.edu These hyphenated techniques are the gold standard for analyzing complex mixtures and ensuring the purity of isolated compounds.

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with MS allows for the separation of this compound from other components in a crude extract, followed by its confident identification based on its retention time and mass spectrum. googleapis.com HPLC with diode-array detection (HPLC-DAD) can also be used for quantitative measurements. researchgate.net

GC-MS, while generally used for more volatile compounds, can be applied to the analysis of derivatized forms of this compound or its smaller, more volatile fragments. upenn.edu The choice between LC-MS and GC-MS depends on the specific analytical challenge and the chemical properties of the analyte. These techniques are essential for quality control, ensuring the purity of this compound samples used in biological assays and other research.

Spectroscopic Probes for Investigating Molecular Interactions in Biological Systems

Understanding how this compound interacts with biological macromolecules is key to unraveling its mechanism of action. Spectroscopic probes offer a non-invasive way to study these molecular interactions in real-time. While specific studies detailing the use of spectroscopic probes for this compound are not extensively documented in the provided search results, the principles of these techniques are widely applied in natural product research.

Techniques such as fluorescence spectroscopy, circular dichroism (CD), and surface plasmon resonance (SPR) are powerful tools for investigating binding events. For instance, changes in the intrinsic fluorescence of a target protein upon binding of a ligand like this compound can provide information on binding affinity and conformational changes. CD spectroscopy is particularly useful for studying changes in the secondary structure of a protein or nucleic acid upon interaction with a small molecule. researchgate.net

While not a direct spectroscopic probe, in silico molecular docking provides a computational approach to predict and visualize the binding of this compound to its potential biological targets. researchgate.net These computational models can guide further experimental work using spectroscopic techniques to validate the predicted interactions. The guanidine (B92328) group present in this compound is known to be involved in molecular interactions, and spectroscopic probes can help to elucidate the role of this functional group in binding. researchgate.net

Theoretical and Computational Investigations of Caracasanamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive BiologyQSAR models are powerful tools for predicting the biological activity of compounds based on their chemical structure. There are QSAR studies on vasodilators and antihypertensive agents.mdpi.comumich.edunih.govHowever, no QSAR models have been developed that include Caracasanamide or a series of its analogues to predict their hypotensive activity. The development of such a model would require a dataset of structurally related compounds with corresponding biological activity data, which is not available in the literature.

Compound Information

Future Research Trajectories and Academic Perspectives

Exploration of Uncharted Biosynthetic Routes

Caracasanamide is a secondary metabolite produced by Verbesina caracasana. nih.gov While the source organism is known, the precise enzymatic machinery and genetic pathways responsible for its biosynthesis remain largely unexplored. Future research is poised to investigate this area, moving from the isolated compound back to the plant's genetic and proteomic blueprint. A key step in its formation is likely the combination of a dimethoxycinnamoyl moiety with a prenylated agmatine-like precursor. uniroma1.it Alkaline hydrolysis of this compound yields dimethoxycinnamic acid, confirming one of the core structural components. uniroma1.it

The biosynthesis of the guanidine (B92328) group is of particular interest, as this functional group is crucial for the compound's biological activity. In many organisms, the amino acid arginine serves as the precursor for guanidino-containing compounds. pageplace.de Future studies will likely involve isotopic labeling experiments to trace the metabolic precursors and identify the specific enzymes—such as acyltransferases, prenyltransferases, and amidinotransferases—that construct the final molecule within V. caracasana. Elucidating this pathway is not only of fundamental scientific interest but could also open avenues for biotechnological production of this compound and its analogues.

Development of Novel and Efficient Synthetic Strategies for Complex Analogues

The initial structure of this compound was confirmed through a high-yielding chemical synthesis. nih.gov This has paved the way for the creation of various analogues to probe structure-activity relationships. capes.gov.brresearchgate.net A significant related compound, caracasandiamide (B1246133), is a cyclobutane (B1203170) dimer of this compound that was also isolated from Verbesina caracasana. acs.orgnih.gov Interestingly, the direct photodimerization of this compound to form caracasandiamide was reported to be unsuccessful, necessitating a multi-step synthesis starting from β-truxinic acid. acs.orgnih.gov

This challenge highlights a key area for future research: the development of more efficient and novel synthetic strategies. Researchers are exploring the design of conformationally restricted analogues to better understand the compound's active shape (pharmacophore). uwi.edu This includes designing heterocyclic systems like tetrahydropyridazines and oxadiazepines that mimic specific conformations of this compound. uwi.edu Future synthetic efforts will likely focus on stereoselective methods and modular approaches that allow for the rapid generation of a diverse library of complex analogues, which is essential for optimizing biological activity and exploring new therapeutic possibilities.

Deeper Mechanistic Elucidation of Receptor Subtype Selectivity

This compound's primary reported biological effect is its ability to lower blood pressure. nih.gov This is achieved through a multi-faceted mechanism that includes inducing arterial vasodilation and influencing central neurogenic pathways. nih.govacs.org Studies have shown that it interacts with cardiac beta-1 (β1)-adrenoreceptors. nih.gov However, its dimeric analogue, caracasandiamide, exhibits more complex interactions, involving peripheral β1-, β2-, and α2-adrenoreceptors, as well as M2- and M4-cholinergic receptors. acs.orgnih.gov

This complexity underscores the need for a deeper mechanistic understanding of how these compounds differentiate between various receptor subtypes. Future research will aim to precisely map the binding sites of this compound and its analogues on these receptors. Techniques such as site-directed mutagenesis of receptor proteins combined with functional assays can identify the key amino acid residues responsible for binding and activation. nih.gov Understanding the structural basis for subtype selectivity is critical, as it could enable the design of new analogues with more specific and targeted actions, potentially separating desired therapeutic effects from unwanted side effects. nih.govacs.org

Integration of 'Omics' Technologies for Comprehensive Biological Profiling

Modern biological research has been revolutionized by 'omics' technologies, which allow for a global analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govmdpi.comfrontiersin.org The application of these technologies to this compound research holds immense potential for a more holistic understanding of its biological effects. ijpsr.com

Instead of focusing on a single target, treating cells or animal models with this compound and analyzing the subsequent changes across the entire proteome or metabolome can reveal its full spectrum of activity. This approach can uncover previously unknown molecular targets and affected pathways, providing a comprehensive biological profile. mdpi.com For instance, metabolomics could identify downstream metabolic shifts resulting from the compound's activity, while proteomics could reveal changes in protein expression that mediate its long-term effects. Integrating these large-scale datasets with computational tools can help build a detailed picture of this compound's mechanism of action far beyond its initial characterization. researchgate.net

Advancements in Analytical and Computational Methods for this compound Research

The study of natural products like this compound relies heavily on sophisticated analytical and computational techniques. nih.govdblp.orgescholarship.org Nuclear Magnetic Resonance (NMR) spectroscopy has been essential for determining the compound's structure and for conformational studies. nih.govuwi.edu Future research will continue to leverage advanced analytical methods, such as 2D-NMR and high-resolution mass spectrometry, to characterize novel analogues and to study drug-receptor interactions in detail.

In parallel, computational methods are becoming increasingly powerful. Molecular docking simulations can be used to predict how this compound and its derivatives bind to the three-dimensional structures of target receptors, such as adrenergic and cholinergic receptors. nih.gov These models can guide the rational design of new analogues with improved affinity and selectivity. Furthermore, quantitative structure-activity relationship (QSAR) studies can computationally screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing. nih.gov The synergy between advanced analytical instrumentation and predictive computational models will be a driving force in the future of this compound research.

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of Caracasanamide?

To optimize synthesis, employ iterative design using fractional factorial experiments to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Characterize intermediates via -NMR and LC-MS to monitor reaction progress and purity. Validate reproducibility by repeating synthesis under controlled conditions and cross-referencing spectral data with literature .

Q. How can researchers ensure the structural integrity of this compound during characterization?

Use a combination of high-resolution mass spectrometry (HR-MS) for molecular formula confirmation and 2D NMR techniques (e.g., -NMR, HSQC, HMBC) to resolve stereochemical ambiguities. Compare spectral data with published analogs or computational predictions (e.g., DFT simulations) to validate assignments .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural homology to known bioactive compounds. Include dose-response curves (IC/EC) and cytotoxicity controls (e.g., MTT assay) to differentiate specific activity from nonspecific effects .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s pharmacological data across studies?

Conduct meta-analysis to identify variables influencing discrepancies (e.g., assay conditions, cell lines, solvent systems). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) and apply statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Integrate multi-omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR/GC-MS) to map metabolic perturbations. Validate hypotheses via CRISPR-Cas9 knockouts or pharmacological inhibitors of candidate pathways .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

Synthesize analogs with systematic modifications (e.g., substituent variations, stereoisomers) and evaluate using standardized bioassays. Apply QSAR modeling to correlate structural descriptors (e.g., logP, polar surface area) with activity data. Prioritize analogs with >10-fold potency improvements for in vivo testing .

Q. What analytical frameworks are recommended for interpreting conflicting data in this compound’s pharmacokinetic profiles?

Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-individual variability. Cross-validate findings with in silico ADME predictions (e.g., GastroPlus) and in situ perfusion studies to resolve absorption/elimination inconsistencies .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound studies?

Document all protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., spectral files, assay readouts) in public repositories (e.g., Zenodo) and provide detailed Supplementary Information for experimental replication, including instrument calibration parameters .

Q. What ethical guidelines apply to in vivo studies involving this compound?

Adhere to ARRIVE 2.0 guidelines for preclinical trials: justify sample sizes via power analysis, report randomization/blinding methods, and include humane endpoints. Obtain approval from institutional animal care committees (IACUCs) and disclose conflicts of interest in publications .

Q. How should researchers formulate hypotheses about this compound’s therapeutic potential while avoiding bias?

Frame hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register study designs (e.g., on Open Science Framework) to mitigate confirmation bias and employ double-blinded protocols in experimental workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.